Enhanced Antiviral Potency Conferred by (2S,5S) Stereochemistry in HCV NS5A Inhibitors
In the development of N-phenylpyrrolidine-based HCV NS5A inhibitors, the (2S,5S) stereochemistry at the pyrrolidine ring consistently yielded compounds with improved genotype 1 (GT1) potency when compared directly to the (2R,5R) diastereomers [1]. This stereochemical preference is a critical design element for achieving pan-genotypic antiviral activity and highlights the functional necessity of the (2S,5S) configuration for this pharmacophore class.
| Evidence Dimension | HCV NS5A inhibitory potency (genotype 1) |
|---|---|
| Target Compound Data | N-phenylpyrrolidine derivatives with (2S,5S) stereochemistry |
| Comparator Or Baseline | Corresponding N-phenylpyrrolidine derivatives with (2R,5R) stereochemistry |
| Quantified Difference | Improved potency (qualitative; exact fold-change not reported in abstract) |
| Conditions | In vitro HCV replicon assay |
Why This Matters
This stereochemical requirement directly validates the procurement of the (2S,5S) isomer for any medicinal chemistry campaign targeting the N-phenylpyrrolidine antiviral scaffold, as the (2R,5R) analog is demonstrably less active.
- [1] DeGoey, D. A., et al. Discovery of ABT-267, a pan-genotypic inhibitor of HCV NS5A. J. Med. Chem. 2014, 57, 2047-2057. View Source
